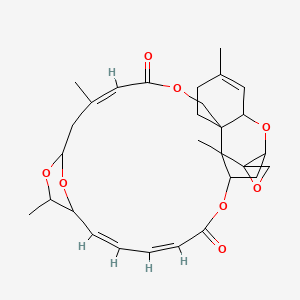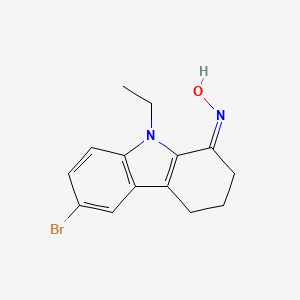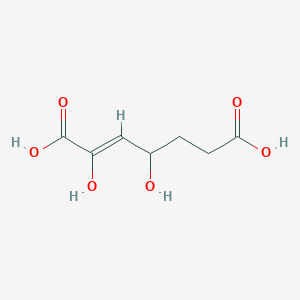
2,4-Dihydroxyhept-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxyhept-2-enedioic acid is a heptenedioic acid having the C=C double bond at the 2,3-position and two hydroxy substituents at the 2- and 4-positions. It is a conjugate acid of a 2,4-dihydroxyhept-2-enedioate. It is a tautomer of a 4-hydroxy-2-oxoheptanedioic acid.
Applications De Recherche Scientifique
Herbicide Toxicity and Mutagenicity
- 2,4-D is extensively used in agricultural and urban activities for pest control. Research has advanced in understanding its toxicology and mutagenicity. The U.S., Canada, and China are key contributors in this field, with studies focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impact on non-target species, especially aquatic ones. Molecular biology, especially gene expression, is a primary focus for future research (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Properties
- Dihydrolipoic acid, the reduced form of thioctic acid, demonstrates strong antioxidant properties. It effectively scavenges peroxyl radicals and interacts with ascorbyl and chromanoxyl radicals, suggesting its potential as a therapeutic agent in diseases involving free radical peroxidation of membrane phospholipids (Kagan et al., 1992).
Soil Dissipation Studies
- Studies on 2,4-D soil dissipation reveal that its degradation rate is equivalent whether applied as amine salt or ester forms. These findings are significant for understanding the environmental impact of different 2,4-D formulations (Wilson, Geronimo, & Armbruster, 1997).
Malic Acid Production
- Malic acid production, an industrially important chemical, can be achieved through biological fermentation processes. Advances in metabolic engineering of model strains and process optimization have been significant in this area (Dai et al., 2018).
Neuronal Excitation Studies
- Research on 5-aminohex-2-enedioic acid (AHED), an analogue of excitatory amino acid antagonist, shows its potential in reducing the excitatory action of N-methyl-D-aspartate (NMDA) on cat spinal neurons (Allan et al., 1980).
Wastewater Treatment
- Electrochemical oxidation of 2,4-dihydroxybenzoic acid (2,4-DHBA) has been studied for wastewater treatment, demonstrating potential in degrading pollutants like 2,4-DHBA and reducing total organic carbon (TOC) (de Lima Leite et al., 2003).
Catalysis and Synthesis
- Enantiopure 1,2-dihydroxyhexahydropyrroloisoquinolines synthesized from d-mannose and l-tartaric acid have potential applications in asymmetric catalysis and as new ligands in metal-based catalysis (Kałuża & Mostowicz, 2003).
Sorption Mechanisms
- The sorption of 2,4-D on biochar in aqueous solutions is influenced by biochar properties like specific surface area and surface functional groups. This study provides insights into the environmental applications of biochar for contaminant removal (Mandal et al., 2017).
Propriétés
Nom du produit |
2,4-Dihydroxyhept-2-enedioic acid |
|---|---|
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
(Z)-2,4-dihydroxyhept-2-enedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h3-4,8-9H,1-2H2,(H,10,11)(H,12,13)/b5-3- |
Clé InChI |
APNIDHDQYISZAE-HYXAFXHYSA-N |
SMILES isomérique |
C(CC(=O)O)C(/C=C(/C(=O)O)\O)O |
SMILES |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
SMILES canonique |
C(CC(=O)O)C(C=C(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
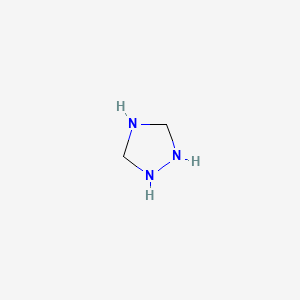
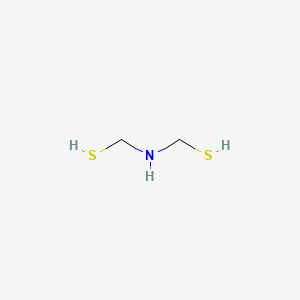
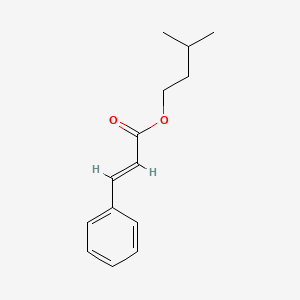

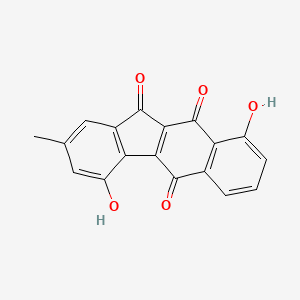
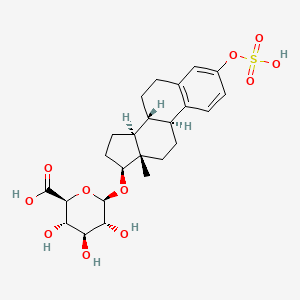
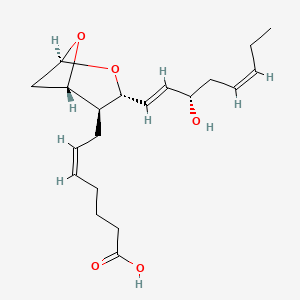
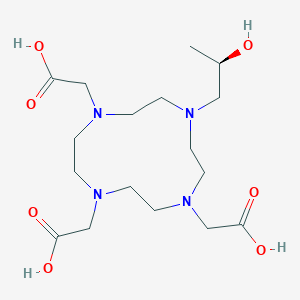
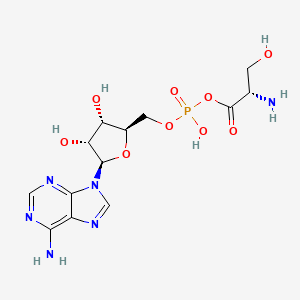
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
